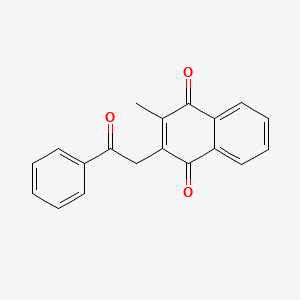![molecular formula C16H16O3 B1362944 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-34-7](/img/structure/B1362944.png)
4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.3 g/mol . The IUPAC name for this compound is 4-methoxy-3-[(4-methylphenyl)methoxy]benzaldehyde . The InChI code for this compound is 1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-16-9-14(10-17)7-8-15(16)18-2/h3-10H,11H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde consists of a benzene ring substituted with a methoxy group (OCH3), a formyl group (CHO), and a [(4-methylbenzyl)oxy] group . The compound has no defined atom stereocenter count and no defined bond stereocenter count .Physical And Chemical Properties Analysis
4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde has a molecular weight of 256.30 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are 256.109944368 g/mol . The topological polar surface area is 35.5 Ų . The compound has a heavy atom count of 19 . The complexity of the molecule is 271 .Aplicaciones Científicas De Investigación
Oxidation and Reaction Studies
- The compound has been studied in the context of oxidation reactions, particularly in distinguishing between single electron transfer and direct oxygen atom transfer processes. For example, methoxy substituted benzyl phenyl sulfides, which are related to 4-methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde, have been used to study the formation of intermediates in such reactions. The oxidation of these compounds by various oxidants results in the formation of benzaldehydes and other derivatives, demonstrating the significance of these compounds in understanding oxidation mechanisms (Lai, Lepage, & Lee, 2002).
Protecting Groups and Synthesis
- 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde and its derivatives are useful in synthesizing and protecting various chemical groups. They serve as protecting groups for carboxylic acids and have been involved in the synthesis of complex compounds. Their utility extends to various functional groups, highlighting their versatility in synthetic chemistry (Yoo, Hye, & Kyu, 1990).
Photocatalytic Oxidation
- The photocatalytic oxidation of derivatives of 4-methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde, such as benzyl alcohol derivatives, has been studied. These studies provide insights into the photocatalytic activities and mechanisms on TiO2 photocatalysts under both UV and visible light. This research is significant in the field of green chemistry and sustainable processes (Higashimoto et al., 2009).
Applications in Organic Synthesis
- Compounds related to 4-methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde have been used as linkers in solid phase organic synthesis. Their electron-rich nature makes them suitable for forming various secondary amines and other derivatives, showcasing their importance in the development of new synthetic methodologies (Swayze, 1997).
Propiedades
IUPAC Name |
4-methoxy-3-[(4-methylphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-16-9-14(10-17)7-8-15(16)18-2/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWWQRDCJDZEGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341144 |
Source


|
| Record name | 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde | |
CAS RN |
351066-34-7 |
Source


|
| Record name | 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

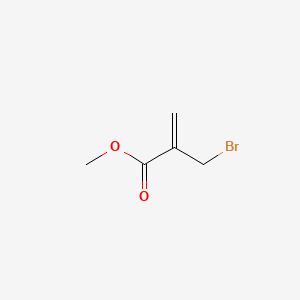
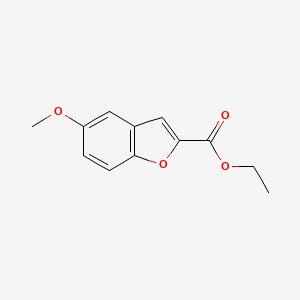
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B1362867.png)
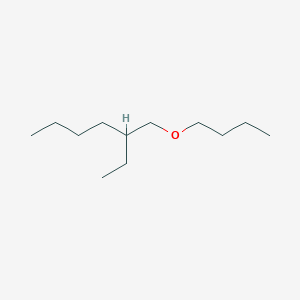

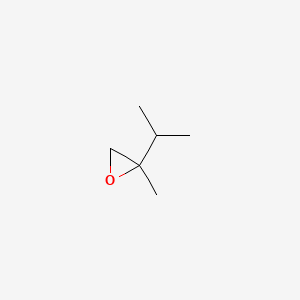




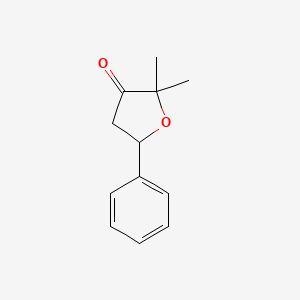
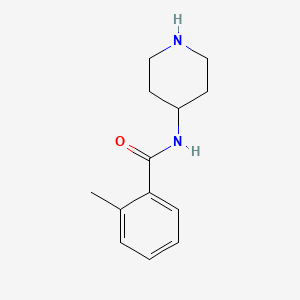
![N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B1362919.png)
